3,4-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Physicochemical profiling LogP Hydrogen-bond donor count

3,4-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 76213-68-8) is a C10H13NO heterocyclic compound belonging to the 1,4-benzoxazine class, featuring methyl substituents at both the 3-position (ring carbon) and the 4-position (ring nitrogen), yielding a molecular weight of 163.22 g/mol and a calculated LogP of approximately 2.0–2.2. This substitution pattern distinguishes it from the unsubstituted parent 3,4-dihydro-2H-1,4-benzoxazine (MW 135.16, LogP ~1.6–1.7) and from the 2,2-dimethyl regioisomers that serve as key intermediates in potassium channel opener (KCO) development.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 76213-68-8
Cat. No. B12956225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine
CAS76213-68-8
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC1COC2=CC=CC=C2N1C
InChIInChI=1S/C10H13NO/c1-8-7-12-10-6-4-3-5-9(10)11(8)2/h3-6,8H,7H2,1-2H3
InChIKeyPCQOPJGFSWWANK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 76213-68-8): Structural Identity, Physicochemical Profile, and Procurement Position


3,4-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 76213-68-8) is a C10H13NO heterocyclic compound belonging to the 1,4-benzoxazine class, featuring methyl substituents at both the 3-position (ring carbon) and the 4-position (ring nitrogen), yielding a molecular weight of 163.22 g/mol and a calculated LogP of approximately 2.0–2.2 [1] . This substitution pattern distinguishes it from the unsubstituted parent 3,4-dihydro-2H-1,4-benzoxazine (MW 135.16, LogP ~1.6–1.7) and from the 2,2-dimethyl regioisomers that serve as key intermediates in potassium channel opener (KCO) development [2]. The compound is commercially available at research-grade purity (≥98%) from multiple suppliers and is primarily positioned as a synthetic building block for constructing more elaborate 1,4-benzoxazine-containing molecules for medicinal chemistry and polymer science applications .

Why 3,4-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine Cannot Be Replaced by Unsubstituted or 2,2-Dimethyl Benzoxazine Analogs: Key Structural Distinctions


Within the 1,4-benzoxazine family, the precise position of methyl substitution exerts critical control over physicochemical properties, synthetic utility, and pharmacological profile. The unsubstituted parent (3,4-dihydro-2H-1,4-benzoxazine) bears an exchangeable N–H proton (HBD count = 1) and a lower LogP (~1.6–1.7), conferring higher aqueous solubility (~0.26 g/L) but also greater hydrogen-bond donor capacity that can alter pharmacokinetics and receptor recognition . The 2,2-dimethyl regioisomer, while sharing the same molecular formula (C10H13NO), serves as the core scaffold of the KCO YM934 and related vasodilators; its gem-dimethyl group at C2 creates a quaternary center that sterically constrains the oxazine ring in a markedly different conformation from the 3-methyl, N-methyl pattern of the target compound [1]. These distinctions mean that generic interchange among benzoxazine regioisomers will produce different synthetic intermediates, divergent reactivity at the oxazine ring, and unpredictable biological outcomes in structure–activity studies [2].

3,4-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine: Verifiable Differentiation Evidence Against Closest Analogs


Elevated Lipophilicity and Abolished Hydrogen-Bond Donation Versus Unsubstituted Parent Benzoxazine

The 3,4-dimethyl substitution of the target compound eliminates the N–H hydrogen-bond donor present in the unsubstituted parent 3,4-dihydro-2H-1,4-benzoxazine (CAS 5735-53-5). The target compound has a hydrogen-bond donor count of 0 and a computed XLogP3-AA of 2.2, compared to a hydrogen-bond donor count of 1 and an XLogP3-AA of 1.7 for the parent [1] [2]. Consistently, the experimental LogP from the supplier database is reported as 1.90–1.97 for the target compound versus 1.63–1.64 for the parent, representing a ΔLogP of approximately +0.3 log units . The topological polar surface area (TPSA) decreases from 21.26 Ų (parent) to 12.47 Ų (target), reflecting the loss of the polar N–H group and the addition of two hydrophobic methyl groups [1] .

Physicochemical profiling LogP Hydrogen-bond donor count

Regioisomeric Differentiation: 3,4-Dimethyl Pattern Versus 2,2-Dimethyl Pattern in Benzoxazine KCO Pharmacology

The 2,2-dimethyl regioisomer of 3,4-dihydro-2H-1,4-benzoxazine (C10H13NO, identical molecular formula) constitutes the core scaffold of YM934, the optimized potassium channel opener identified by Matsumoto et al. (1996). In head-to-head pharmacological evaluation, YM934 (bearing the 2,2-dimethyl, 6-nitro, 4-pyridyl N-oxide substitution) exhibited an IC50 of 14 nM for inhibiting spontaneous rhythmic contractions in isolated rat portal vein, compared with 38 nM for lemakalim, representing a 2.7-fold greater potency [1]. The SAR studies demonstrated that the gem-dimethyl group at C2 is critical for KATP channel-opening activity; substitution at C2 with a single methyl or with polar groups markedly reduced activity [2]. The target compound (3,4-dimethyl), by contrast, bears no substitution at C2 and instead places methyl groups at C3 and N4, yielding a fundamentally different pharmacophoric pattern. Pirotte et al. (2019) further showed that 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines, when substituted at N4 with phenylureido/thioureido groups, behave as isosteres of 2,2-dimethylchromans but are less active as inhibitors of glucose-induced insulin release than their chroman counterparts, while some 4-arylureido-substituted benzoxazines paradoxically exhibited more pronounced myorelaxant activity [3].

Potassium channel openers Regioisomer comparison Structure–activity relationship

Anticancer Scaffold Validation: Substituted 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine Derivatives Demonstrate Moderate-to-Good Potency Across Multiple Cancer Cell Lines

The 3,4-dihydro-2H-1,4-benzoxazine scaffold bearing N-aryl substitution at position 4 has been validated as an anticancer pharmacophore. Fu et al. (2024) reported that a series of 4-aryl-3,4-dihydro-2H-1,4-benzoxazines exhibited moderate to good potency against multiple cancer cell lines. The most potent derivative (compound 14f, bearing a hydroxyl-substituted aryl group at N4) displayed IC50 values of 7.84–16.2 µM against PC-3 (prostate), NHDF (normal human dermal fibroblasts), MDA-MB-231 (breast), MIA PaCa-2 (pancreatic), and U-87 MG (glioblastoma) cell lines [1]. Separately, Conejo-García et al. (2024) demonstrated that substituted 3,4-dihydro-2H-1,4-benzoxazine derivatives linked to purine rings exhibited IC50 values of 2.27 and 3.26 µM against MCF-7 breast cancer cells and 4.44 and 7.63 µM against HCT-116 colon cancer cells for the most active compounds 2b and 4b, with a consistent binding mode to hHER2 and hJNK1 kinases and induction of cell membrane permeability disruption [2].

Anticancer agents Antiproliferative activity 4-Aryl-benzoxazine scaffold

Synthetic Tractability and Building-Block Utility: Pre-Functionalized Scaffold for Derivatization at C2 and Aromatic Ring

The 3,4-dimethyl substitution pattern confers specific synthetic advantages as a building block. The N-methyl group permanently blocks the nucleophilic nitrogen from participation in unwanted side reactions during subsequent derivatization at C2 or on the aromatic ring, while the C3-methyl group creates a stereogenic center (racemic) that enables chiral separation or asymmetric synthesis strategies [1]. In contrast, the unsubstituted parent (3,4-dihydro-2H-1,4-benzoxazine, CAS 5735-53-5) requires protection/deprotection of the N–H before C2 functionalization, adding at least one synthetic step. The 2,2-dimethyl regioisomer (C10H13NO, same MW 163.22) has a fully substituted C2 position, which precludes C2 derivatization entirely, limiting its utility as a building block to N4-functionalization and aromatic ring substitution only [2]. The target compound therefore offers a balanced profile: the C2 methylene remains available for functionalization (oxidation, alkylation, or condensation), while the pre-installed N-methyl and C3-methyl groups reduce the number of synthetic operations required to reach elaborated target molecules [1].

Synthetic building block Scaffold derivatization Medicinal chemistry

Purity Specification and Commercial Availability: 98% Minimum Purity from Multiple Independent Suppliers

The target compound is available at 98% purity from the established research chemical supplier Leyan (Product No. 2220415) with standard package sizes of 1 g, 5 g, and 10 g . The molecular identity is confirmed by InChIKey PCQOPJGFSWWANK-UHFFFAOYSA-N and canonical SMILES CC1COC2=CC=CC=C2N1C [1]. In comparison, the unsubstituted parent 3,4-dihydro-2H-1,4-benzoxazine is available at 97% purity (Fisher Scientific) with a reported aqueous solubility of 0.26 g/L at 25°C, whereas the 3,4-dimethyl analog, lacking an N–H hydrogen-bond donor, is expected to exhibit lower aqueous solubility but improved organic solvent solubility . The 98% purity specification is adequate for most research applications, though users requiring >99% purity for sensitive biological assays should budget for additional purification (e.g., column chromatography or recrystallization) .

Chemical purity Procurement specification Quality control

Proven Application Scenarios for 3,4-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 76213-68-8) in Research and Industrial Procurement


Medicinal Chemistry: Construction of 4-Aryl-3-methyl-3,4-dihydro-2H-1,4-benzoxazine Libraries for Anticancer Screening

Procurement of this compound is justified when building focused libraries of N4-aryl-substituted benzoxazines for antiproliferative screening. The pre-installed N-methyl and C3-methyl groups eliminate the need for N-protection chemistry and allow direct Buchwald–Hartwig cross-coupling at N4 or functionalization at C2, following the validated SAR framework established by Fu et al. (2024) and Conejo-García et al. (2024) [1]. The scaffold's elevated LogP (2.0–2.2) and zero HBD count predict favorable membrane permeability, making it suitable for intracellular target engagement studies [2].

Chemical Biology: Design of Cell-Permeable Probe Molecules with Blocked N–H Hydrogen-Bond Donor

The absence of an N–H hydrogen-bond donor (HBD = 0) differentiates this scaffold from the unsubstituted parent (HBD = 1), making it the preferred starting material for designing cell-permeable fluorescent probes, photoaffinity labels, or PROTAC linker attachments where polar N–H groups would compromise passive membrane diffusion [1]. The computed TPSA of 12.47 Ų is well below the 140 Ų threshold commonly associated with oral bioavailability, supporting its selection for probe and prodrug design programs [2].

Synthetic Methodology Development: Chiral Resolution and Asymmetric Synthesis Studies Using the C3 Stereocenter

The C3-methyl group creates a stereogenic center (racemic mixture as supplied), making this compound a useful substrate for developing asymmetric synthetic methods—enzymatic resolution, chiral auxiliary approaches, or asymmetric catalysis—to access enantiopure 3-methyl-3,4-dihydro-2H-1,4-benzoxazine intermediates. This application is directly supported by the patent literature on optically active dihydrobenzoxazine derivatives [1] and the review of synthetic approaches to enantiopure benzoxazines [2].

Materials Science: Benzoxazine Monomer Precursor for Polybenzoxazine Thermoset Development

Although the target compound itself is not a classical benzoxazine monomer (which requires a phenolic –OH for ring-opening polymerization), its 3,4-dihydro-2H-1,4-benzoxazine core can serve as a precursor for synthesizing functionalized benzoxazine monomers through electrophilic aromatic substitution on the benzene ring, followed by ring-opening or further oxazine modification [1]. This is relevant for developing low-viscosity benzoxazine resins and high-performance thermoset polymers, a domain where minor structural modifications to the oxazine ring have been shown to significantly alter polymerization temperature and crosslink density [2].

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